(E)-4-メチル-N'-(4-ニトロベンジリデン)-3-フェニル-1H-ピラゾール-5-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

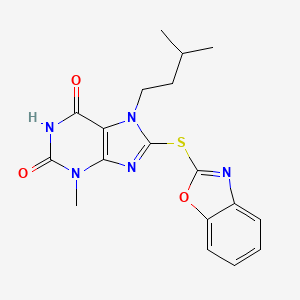

(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.

BenchChem offers high-quality (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: 以前の研究では、ENBAは犠牲錫陽極からの電気生成Sn(IV)イオンを使用してインサイチュ金属化されました。このプロセスは、テトラブチルアンモニウムテトラフルオロホウ酸塩を支持電解質としてアセトニトリル(ACN)中で行われました。分光光度法およびエネルギー分散型X線マイクロアナリシスにより、有機錫化合物の生成が確認されました。 さらに、ENBAとその配位化合物は細胞毒性を示し、潜在的な抗がん剤としての使用が示唆されています .

- 用途: ENBAはシッフ塩基であるため、抗腫瘍特性に加えて、抗菌性、抗真菌性、および抗炎症効果も有しています。 研究者たちは、その薬剤開発における可能性を探求し続けています .

- 用途: ENBAの細胞毒性活性は、その抗癌剤としての可能性を示唆しています。 その作用機序と癌細胞に対する選択性に関するさらなる調査が必要です .

電気化学的金属化

シッフ塩基化学

癌研究

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methyl-3-phenyl-1H-pyrazol-5-amine with 4-nitrobenzaldehyde followed by the addition of hydrazine hydrate to form the final product.", "Starting Materials": [ "4-methyl-3-phenyl-1H-pyrazol-5-amine", "4-nitrobenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzaldehyde in ethanol and reflux for 4 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid.", "Step 3: Dissolve the solid in ethanol and add hydrazine hydrate.", "Step 4: Reflux the mixture for 6 hours and cool to room temperature.", "Step 5: Filter the solid and wash with ethanol to obtain the final product." ] } | |

CAS番号 |

1285535-00-3 |

分子式 |

C18H15N5O3 |

分子量 |

349.35 |

IUPAC名 |

4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |

InChIキー |

MTPOOMMCQVANEJ-YBFXNURJSA-N |

SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![methyl 2-(4-{7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2546711.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)

![2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile](/img/structure/B2546723.png)